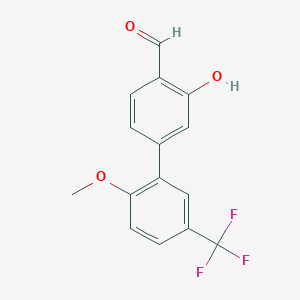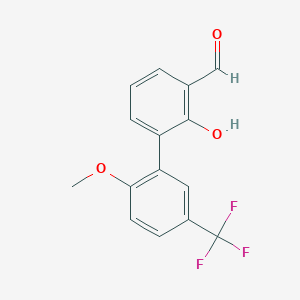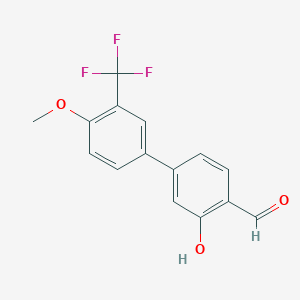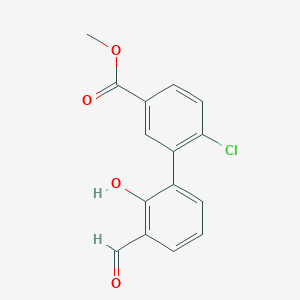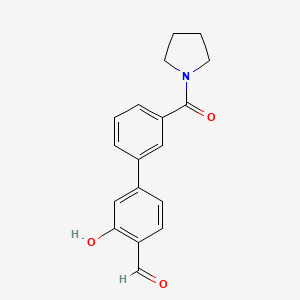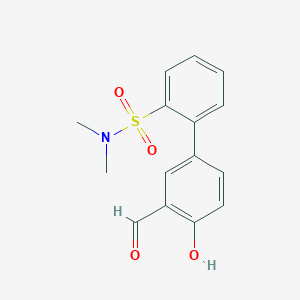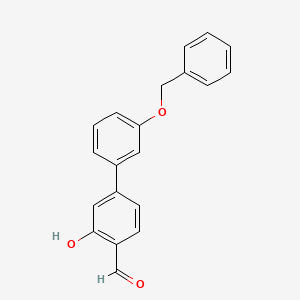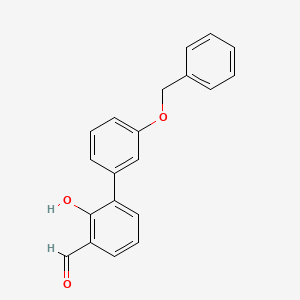
6-(3-Benzyloxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Benzyloxyphenyl)-2-formylphenol, 95% (6-BFP-95) is an aromatic compound that has been studied in the scientific community due to its potential applications in various fields. The compound is an important intermediate in the synthesis of numerous compounds, such as pharmaceuticals, dyes, and fragrances. 6-BFP-95 is a highly reactive compound and is used in a variety of chemical reactions.
Scientific Research Applications
6-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been studied extensively in the scientific community due to its potential applications in various fields. It is used as a precursor in the synthesis of pharmaceuticals, dyes, and fragrances. 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% is also used in the synthesis of heterocyclic compounds, such as indoles and quinolines. In addition, it is used in the synthesis of biologically active compounds, such as antibacterial agents and anticancer agents.
Mechanism of Action
The mechanism of action of 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the formation of various compounds. It is also thought to act as an electron-withdrawing agent, which helps to stabilize the molecules it is used in. In addition, 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been shown to increase the solubility of compounds in aqueous solutions, making them more readily available for use in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% are not fully understood. However, studies have shown that the compound has antioxidant activity, which may be beneficial in the prevention of certain diseases. In addition, 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been shown to inhibit the growth of certain bacteria. It is also believed to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% in laboratory experiments is its high reactivity. This makes it an ideal intermediate for the synthesis of various compounds. In addition, 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% is relatively inexpensive and easy to obtain. The main limitation of using 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% in laboratory experiments is its instability. It is highly reactive and can easily decompose under certain conditions.
Future Directions
Given the potential applications of 6-(3-Benzyloxyphenyl)-2-formylphenol, 95%, there are numerous future directions that can be explored. One possible direction is the development of new synthesis methods to produce the compound. Another potential direction is to explore its potential applications in the fields of pharmaceuticals, dyes, and fragrances. In addition, further research can be conducted to investigate the biochemical and physiological effects of 6-(3-Benzyloxyphenyl)-2-formylphenol, 95%. Finally, further research can be conducted to explore the potential of 6-(3-Benzyloxyphenyl)-2-formylphenol, 95% as an antioxidant and anti-inflammatory agent.
Synthesis Methods
6-(3-Benzyloxyphenyl)-2-formylphenol, 95% is synthesized by the reaction of benzyl chloride and 2-formylphenol in the presence of a base. The synthesis begins with the reaction of benzyl chloride and 2-formylphenol in the presence of a base, such as sodium carbonate or sodium hydroxide. The base serves to deprotonate the 2-formylphenol, allowing the benzyl chloride to react with it. The reaction is then quenched with an acid, such as hydrochloric acid, to produce 6-(3-Benzyloxyphenyl)-2-formylphenol, 95%.
properties
IUPAC Name |
2-hydroxy-3-(3-phenylmethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-17-9-5-11-19(20(17)22)16-8-4-10-18(12-16)23-14-15-6-2-1-3-7-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYLIMSYOTAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685380 |
Source


|
| Record name | 3'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Benzyloxyphenyl)-2-formylphenol | |
CAS RN |
1258637-01-2 |
Source


|
| Record name | 3'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

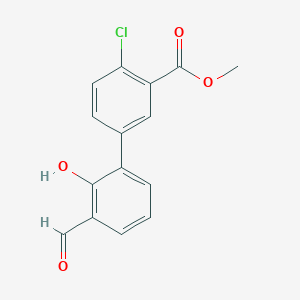

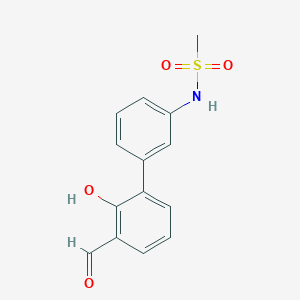
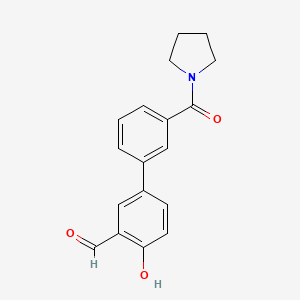
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
